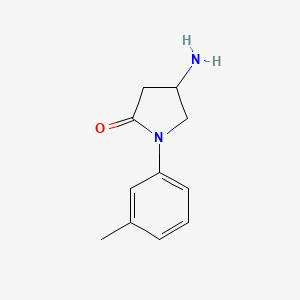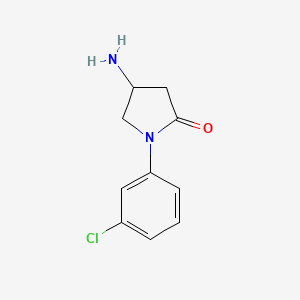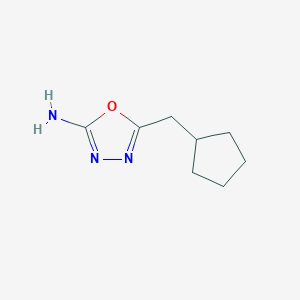
4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
The compound 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the pharmacological properties associated with its structure. Pyrazole derivatives are often used as building blocks for the synthesis of various heterocyclic compounds that may exhibit a range of biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various routes. One such method involves the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which can be synthesized from potassium tricyanomethanide in a two-step process yielding good results. This process includes a selective Sandmeyer reaction, which is a versatile method for the synthesis of these compounds . Another approach for synthesizing pyrazole derivatives is the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with acid chloride and 2,3-diaminopyridine, which also yields good results .
Molecular Structure Analysis
The molecular structures of synthesized pyrazole derivatives are typically confirmed spectroscopically. For instance, the structures of compounds synthesized from the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with various reagents were elucidated using analytical and spectroscopic data . Similarly, the structures of the synthesized compounds from the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid were determined spectroscopically .
Chemical Reactions Analysis
Pyrazole derivatives undergo a variety of chemical reactions that lead to the formation of different heterocyclic compounds. For example, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yields pyrazolo[1,5-a]-pyrimidine derivatives. Additionally, Schiff bases can be obtained by treating carboxamides with isatin and selected aldehydes . The functionalization reactions of pyrazole derivatives can also lead to the formation of imidazo[4,5-b]pyridine derivatives under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the substituents present on the pyrazole ring. These properties are essential for determining the compound's suitability for further chemical transformations and its potential biological activity. The use of high-pressure liquid chromatography (HPLC) for the purification of pyrazole derivatives indicates the importance of purity and the precise determination of physical properties in the synthesis process . The review of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide highlights its utility in heterocyclic synthesis, suggesting that the compound's properties make it a valuable building block for creating pharmacologically interesting compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis of Pyrazolopyrimidines and Schiff Bases : Compounds derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, which are closely related to 4-amino-3-isopropyl-1H-pyrazole-5-carboxamide, have been studied for their antitumor activities. The structural elucidation and synthesis of these derivatives show significant potential in medicinal chemistry (Hafez et al., 2013).
Chemical Synthesis and Optimization
- Novel Synthesis Methods : An efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, similar in structure to the compound , has been devised. This route enhances the versatility of the synthesis process (Bobko et al., 2012).
- Microwave-assisted Synthesis : The use of microwave-assisted synthesis for producing new pyrazole derivatives from 3-amino-1H-pyrazole-4-carboxamide highlights the advancements in chemical synthesis technologies (Sun Da-gui, 2011).
Applications in Heterocyclic Synthesis
- Building Block for Heterocyclic Compounds : 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a compound similar to 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide, is used as a building block for synthesizing various heterocyclic compounds with pharmacological interest (El‐Mekabaty, 2014).
Pharmacological and Biological Activities
- Antitumor and Cytotoxic Activities : Synthesized compounds from pyrazole carboxamides, structurally related to 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide, have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
- Antibacterial Activity : Certain N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, related to the compound , have shown significant antibacterial properties, especially against strains of Staphylococcus aureus (Pitucha et al., 2011).
Sensor Development and Environmental Applications
- Development of Sensors : A Cr3+-selective ionophore based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, similar to the target compound, was synthesized for developing a Cr3+ ion-selective electrode. This showcases the application of such compounds in environmental monitoring (Zamani et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide are yet to be identified. Pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets and cause significant changes . The specific interactions and resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Pyrazole derivatives have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
4-amino-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3(2)5-4(8)6(7(9)12)11-10-5/h3H,8H2,1-2H3,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTYFNYUOSGCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582727 | |
| Record name | 4-Amino-5-(propan-2-yl)-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide | |
CAS RN |
521300-03-8 | |
| Record name | 4-Amino-5-(propan-2-yl)-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-(propan-2-yl)-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)




![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

